Product packaging for Estradiol-16(Cat. No.:CAS No. 1090-04-6)

Estradiol-16

Cat. No.: B091698
CAS No.: 1090-04-6
M. Wt: 272.4 g/mol
InChI Key: DVMAUGGKVWJBDV-FXXCCUJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Estradiol-16 refers to research compounds related to 16-hydroxyestrone (16α-OHE1) and 16-hydroxyestradiol, which are bioactive metabolites of the primary estrogen, estradiol . These 16-hydroxylated metabolites are generated via the major CYP450-driven metabolic pathways of estradiol and estrone . Unlike the 2-hydroxylation pathway, 16-hydroxylated estrogens such as 16α-hydroxyestrone strongly activate the classical estrogen receptor (ER) and are considered highly uterotropic and feminizing, capable of stimulating tissue growth . This specific biological activity makes this compound and its related metabolites valuable tools for researchers studying estrogen metabolism and its role in disease pathobiology. Investigations into these compounds provide critical insights in fields such as endocrinology and oncology, as altered estrogen metabolism has been implicated in the development and progression of hormone-responsive conditions . Research applications for this compound include use as an analytical standard in mass spectrometry-based assays for quantifying endogenous estrogen metabolites in biological fluids like serum, plasma, and urine . It is also utilized in mechanistic studies to understand the distinct roles of different estrogen metabolic pathways in cellular and animal models of diseases such as breast cancer . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24O2 B091698 Estradiol-16 CAS No. 1090-04-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1090-04-6

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(8S,9S,13R,14S,16R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C18H24O2/c1-18-7-6-15-14-5-3-12(19)8-11(14)2-4-16(15)17(18)9-13(20)10-18/h3,5,8,13,15-17,19-20H,2,4,6-7,9-10H2,1H3/t13-,15-,16-,17+,18-/m1/s1

InChI Key

DVMAUGGKVWJBDV-FXXCCUJSSA-N

SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2)O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)O

Other CAS No.

1090-04-6

Synonyms

16alpha-estradiol
16beta-estradiol
estradiol-16
estradiol-16, (16beta)-isomer
estradiol-16alpha
estradiol-16beta

Origin of Product

United States

Biosynthesis and Endogenous Formation Pathways of 16 Hydroxylated Estrogens

Enzymatic Pathways Leading to C16 Hydroxylation of Estradiol (B170435) and Estrone (B1671321) Precursors

Cytochrome P450 Enzyme Isoforms Involved in C16 Hydroxylation (e.g., CYP3A4, CYP1B1)

The hydroxylation of estrogens at the C16α position is primarily catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes. Several CYP isoforms have been identified to participate in this reaction, with their activity and substrate preference varying.

CYP3A4 : This enzyme, predominantly expressed in the liver, is a key player in the 16α-hydroxylation of both estradiol and estrone. nih.govrupahealth.comdutchtest.com Studies have shown that CYP3A4 catalyzes the formation of 16α-hydroxyestradiol and 16α-hydroxyestrone. nih.govoup.com

CYP1A2 : While being a major catalyst for 2-hydroxylation, CYP1A2 also contributes significantly to the 16α-hydroxylation of estradiol. nih.govnih.gov Its role in estrone 16α-hydroxylation is less pronounced. nih.gov

CYP1B1 : Primarily known for its role in 4-hydroxylation of estrogens, CYP1B1 also exhibits some activity in the 16α-hydroxylation of estradiol, although to a lesser extent than other isoforms. nih.govnih.gov

CYP3A5 : This isoform is involved in the 16α-hydroxylation of estrone. aacrjournals.org

CYP3A7 : Notably, CYP3A7 displays a distinct and high catalytic activity for the 16α-hydroxylation of estrone, but not estradiol. aacrjournals.org

CYP2C19 : This enzyme also contributes to the formation of 16α-hydroxyestrone. aacrjournals.org

Table 1: Cytochrome P450 Isoforms in C16 Hydroxylation

Enzyme Primary Substrate(s) for 16α-Hydroxylation Key Findings
CYP3A4 Estradiol, Estrone A major enzyme in hepatic 16α-hydroxylation. nih.govrupahealth.comdutchtest.com
CYP1A2 Estradiol Significantly contributes to estradiol 16α-hydroxylation. nih.govnih.gov
CYP1B1 Estradiol Minor contributor to 16α-hydroxylation. nih.govnih.gov
CYP3A5 Estrone Involved in the 16α-hydroxylation of estrone. aacrjournals.org
CYP3A7 Estrone Exhibits high and specific activity for estrone 16α-hydroxylation. aacrjournals.org
CYP2C19 Estrone Contributes to 16α-hydroxyestrone formation. aacrjournals.org

Interconversion of Estrogen Precursors and Metabolites by 17β-Hydroxysteroid Dehydrogenases (17β-HSD)

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a critical role in the local regulation of estrogen activity by catalyzing the interconversion between 17-keto and 17β-hydroxy steroids. wikipedia.orgnih.gov This includes the conversion of the less potent estrone (E1) to the more potent estradiol (E2), and vice versa. researchgate.netnih.gov

These enzymes are crucial in determining the substrate availability for 16α-hydroxylation. For instance, the conversion of estrone to estradiol by reductive 17β-HSD isoforms (e.g., HSD17B1, HSD17B7, HSD17B12) can influence the subsequent formation of 16α-hydroxyestradiol. wikipedia.orgnih.gov Conversely, oxidative 17β-HSD isoforms (e.g., HSD17B2) can convert estradiol back to estrone, which can then be a substrate for different CYP enzymes to form 16α-hydroxyestrone. nih.gov The tissue-specific expression of these various 17β-HSD isoforms allows for fine-tuned control of the local estrogenic environment. nih.gov

Table 2: Key 17β-Hydroxysteroid Dehydrogenase Isoforms in Estrogen Metabolism

Enzyme Primary Function Relevance to 16-Hydroxylated Estrogens
HSD17B1 Converts Estrone to Estradiol Increases the pool of estradiol available for 16α-hydroxylation. nih.gov
HSD17B2 Converts Estradiol to Estrone Increases the pool of estrone available for 16α-hydroxylation. nih.gov
HSD17B7 Converts Estrone to Estradiol Contributes to the formation of estradiol. wikipedia.org
HSD17B12 Converts Estrone to Estradiol A major enzyme for estradiol formation in the ovary and mammary gland. nih.gov

Tissue-Specific Biosynthesis and Metabolic Profiles of 16-Hydroxylated Estrogens

The production of 16-hydroxylated estrogens is not confined to a single organ but occurs in various tissues throughout the body, each with a unique metabolic profile.

Hepatic Metabolism and Extrahepatic Production Sites

Hepatic Metabolism: The liver is the primary site of estrogen metabolism, including 16α-hydroxylation. wikipedia.orgnih.gov Hepatic CYP enzymes, particularly CYP3A4 and CYP1A2, are responsible for the bulk of systemic 16-hydroxylated estrogen production. nih.govuni-freiburg.de Severe chronic liver disease can alter estradiol metabolism, leading to increased formation of 16α-hydroxylated metabolites. nih.gov

Extrahepatic Production: Significant local production of estrogens and their metabolites occurs in various peripheral tissues, which can have important biological implications. monash.edumemphis.edu These sites include:

Breast: The breast tissue itself can synthesize estrogens and metabolize them to 16-hydroxylated forms. rupahealth.comoup.com Enzymes like CYP1A1 and CYP3A5 are present in breast tissue and contribute to 16α-hydroxylation. nih.gov

Uterus: The uterus is another site of local estrogen metabolism.

Placenta: During pregnancy, the placenta is a major site of estrogen production and metabolism.

Brain: Estrogen metabolism also occurs in the brain, where these hormones play a role in various neurological functions.

Gut-associated lymphoid tissue: The gastrointestinal tract is also involved in estrogen metabolism.

Endogenous Hormonal Regulation of 16-Hydroxylating Enzyme Expression

The expression and activity of the enzymes responsible for 16-hydroxylation are subject to regulation by various endogenous factors. For instance, in human fetal liver cells, the activity of 16α-hydroxylase can be stimulated by glucocorticoids like dexamethasone. nih.gov Conversely, high concentrations of estradiol and progesterone can inhibit this enzyme's activity. nih.gov Furthermore, factors that induce specific CYP enzymes can shift the balance of estrogen metabolism. For example, inducers of CYP3A4, such as certain drugs and endogenous compounds, could potentially increase the formation of 16-hydroxylated estrogens. dutchtest.com

Conjugation and Deconjugation Pathways of 16-Hydroxylated Estrogens

Following their formation, 16-hydroxylated estrogens, like other estrogen metabolites, undergo conjugation reactions to increase their water solubility and facilitate their excretion from the body. researchgate.netoup.com The primary conjugation pathways are glucuronidation and sulfation.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). oup.comnih.gov UGT enzymes transfer a glucuronic acid moiety to the estrogen metabolite. nih.gov UGT1A10 and UGT2B7 are among the enzymes efficient in conjugating 16α-hydroxyestrone. helsinki.fi Glucuronidated estrogens are readily excreted in urine and bile. oup.com

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to estrogens. researchgate.netnih.gov Sulfated estrogens can have a longer half-life in circulation. researchgate.net

These conjugation pathways are reversible through the action of deconjugating enzymes like β-glucuronidases and sulfatases, which can release the active estrogen metabolite in tissues, contributing to local estrogenic effects.

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
16α-hydroxyestradiol 16α-OHE2
16α-hydroxyestrone 16α-OHE1
16-epiestriol -
16-ketoestradiol (B23899) -
17-epiestriol -
17β-estradiol E2
2-hydroxyestradiol 2-OHE2
2-hydroxyestrone (B23517) 2-OHE1
4-hydroxyestradiol 4-OHE2
4-hydroxyestrone (B23518) 4-OHE1
Androstenedione -
Dexamethasone -
Estradiol E2
Estriol (B74026) E3
Estrone E1
Estrone sulfate (B86663) E1S
Progesterone -

Glucuronidation and Sulfation Processes

The metabolic fate of 16-hydroxylated estrogens, such as estriol (E3) and 16α-hydroxyestrone (16α-OHE1), is heavily influenced by conjugation reactions, primarily glucuronidation and sulfation. These processes, occurring mainly in the liver, are critical Phase II metabolic pathways that inactivate the estrogens and increase their water solubility, thereby facilitating their excretion from the body via urine or bile.

Glucuronidation is the process of attaching a glucuronic acid molecule to the estrogen. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These membrane-bound enzymes are located in the endoplasmic reticulum and mediate the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a hydroxyl group on the estrogen molecule. For estrogens, glucuronidation can occur at different positions, leading to various metabolites. In the case of estriol, the primary glucuronide metabolites are estriol 16α-glucuronide and estriol 3-glucuronide. The formation of these glucuronides renders the estrogen biologically inactive and prepares it for elimination. Several UGT isoforms, particularly from the UGT1A and UGT2B families, are involved in estrogen glucuronidation. For instance, UGT1A1 is a key enzyme in the 3-glucuronidation of estradiol in the human liver.

Sulfation involves the transfer of a sulfonate group (SO3−) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the estrogen. This reaction is catalyzed by cytosolic enzymes called sulfotransferases (SULTs). Estrogen sulfotransferase (SULT1E1) is a key enzyme in this process, showing high affinity for estrogens and playing a crucial role in regulating their activity and homeostasis. Sulfation typically occurs at the 3-hydroxyl position. The resulting sulfate conjugates, such as estriol 3-sulfate, are more water-soluble and are prevented from binding to estrogen receptors. During pregnancy, a significant portion of circulating estriol exists as conjugated forms, including estriol sulfate and estriol glucuronide. Studies in baboons have shown that the main urinary metabolites of administered estriol include estriol 3-sulfate (13.4%) and a double conjugate, estriol 3-sulfate 16α-glucuronide (5.1%).

Conjugation ProcessEnzyme FamilyKey EnzymesExamples of Conjugated 16-Hydroxylated Estrogens
GlucuronidationUDP-glucuronosyltransferases (UGTs)UGT1A1, UGT1A8, UGT2B7, UGT2B15Estriol 16α-glucuronide, Estriol 3-glucuronide
SulfationSulfotransferases (SULTs)SULT1E1Estriol 3-sulfate, Estriol 3-sulfate 16α-glucuronide

Enterohepatic Recirculation of Conjugated Metabolites

Enterohepatic recirculation is a significant process that affects the pharmacokinetics of estrogens, prolonging their presence in the body. After their formation in the liver, conjugated estrogen metabolites like glucuronides and sulfates are excreted into the bile. These biliary conjugates then travel to the intestinal tract.

In the intestine, gut microbiota play a critical role. Certain bacteria produce enzymes, such as β-glucuronidase and sulfatase, which can hydrolyze the conjugated estrogens. This deconjugation process cleaves off the glucuronide or sulfate groups, converting the metabolites back into their biologically active, unconjugated forms.

Once deconjugated, these free estrogens can be reabsorbed from the intestine back into the bloodstream. This reabsorption allows them to enter the portal circulation and return to the liver, completing the enterohepatic circuit. This cycle effectively creates a circulating reservoir of estrogens, delaying their final elimination and extending their systemic exposure. It is estimated that about a third to one-half of circulating estrogens are secreted in the bile, and of this fraction, approximately 80% is reabsorbed after hydrolysis in the intestine. This recirculation pathway is relevant for estrogens as they can be directly conjugated in the liver. Diet can also influence this process; for instance, dietary fat and fiber content can alter the route of estrogen excretion by affecting enterohepatic circulation, which in turn impacts plasma estrogen levels.

Molecular Mechanisms and Receptor Interactions of 16 Hydroxylated Estrogens and Estradiol 16 Analogs

Estrogen Receptor (ERα and ERβ) Binding and Activation by 16-Hydroxylated Estrogens

The binding of 16-hydroxylated estrogens to ERα and ERβ is a critical first step in their mechanism of action. This process involves specific interactions within the ligand-binding domain of the receptors, leading to conformational changes that are essential for subsequent signaling events.

Upon entering a target cell, 16-hydroxylated estrogens diffuse into the nucleus and bind to the ligand-binding domain (LBD) of ERα and ERβ. wikipedia.org This binding is not a simple lock-and-key mechanism; instead, it induces a distinct conformational change in the receptor protein. oup.comresearchgate.net The LBD of estrogen receptors is a globular structure composed of several alpha-helices. The binding of a ligand, such as a 16-hydroxylated estrogen, causes a repositioning of these helices, particularly helix 12, which acts as a "lid" for the ligand-binding pocket. embopress.org

This induced-fit model of ligand binding is crucial for the receptor's function. The specific conformational change elicited by a particular 16-hydroxylated estrogen determines the receptor's ability to interact with other proteins, known as coactivators or corepressors, which in turn dictates the transcriptional outcome. oup.combioscientifica.com For instance, the interaction of the 17-hydroxyl group of estradiol (B170435) with His-524 in the LBD of ERα is a key hydrogen bonding interaction. pnas.org Similarly, for D-ring derivatives with a hydroxyl group at the C-16 position, an additional hydrogen bond can form with H524, potentially contributing to their higher binding affinity compared to other estrogen metabolites. plos.org

Interestingly, some 16-hydroxylated estrogens, like 16α-hydroxyestrone, can form covalent bonds with the estrogen receptor. nih.govcaymanchem.comaacrjournals.orgnih.govresearchgate.net This persistent binding leads to prolonged activation of the receptor, which may contribute to its potent estrogenic effects. caymanchem.comresearchgate.net

The binding affinities of 16-hydroxylated estrogens for ERα and ERβ vary, and some exhibit selectivity for one receptor subtype over the other. Estradiol (E2), the most potent endogenous estrogen, binds with high and roughly equal affinity to both ERα and ERβ. oup.com In contrast, many 16-hydroxylated metabolites, while still potent, often show differential binding.

For example, estriol (B74026) (16α-hydroxyestradiol) and other D-ring metabolites such as 16-ketoestrone (B72602) have a preferential binding affinity for ERβ over ERα. oup.com The relative binding affinities (RBAs) of estrone (B1671321) (E1) and estriol (E3) are considerably lower than that of estradiol for both receptors. nih.gov

The structural differences between ERα and ERβ, particularly within the ligand-binding pocket, account for this selectivity. Although the LBDs of ERα and ERβ share significant homology, differences in key amino acid residues create subtle variations in the shape and chemical environment of the binding pocket, influencing ligand accommodation and affinity. embopress.orgmdpi.com

Interactive Data Table: Relative Binding Affinities (RBA) of Selected Estrogens for ERα and ERβ.

CompoundRBA for ERα (%)RBA for ERβ (%)ERβ/ERα Ratio
17β-Estradiol (E2) genome.jp genome.jp1.0
Estrone (E1)12 ± 216 ± 31.3
Estriol (E3)13 ± 223 ± 41.8
16α-hydroxyestroneLower than E2Lower than E2-
16-ketoestrone-Preferential for ERβ>1

Data compiled from various sources. oup.comnih.gov Note: A ratio greater than 1 indicates higher affinity for ERβ.

Genomic Signaling Pathways Mediated by Estrogen Receptors

The classical mechanism of estrogen action is through genomic signaling, where the estrogen-receptor complex directly or indirectly regulates the transcription of target genes. nih.govimrpress.commdpi.com This can occur through binding to specific DNA sequences known as estrogen response elements (EREs) or through interactions with other transcription factors.

Upon ligand binding and activation, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus if not already there. imrpress.comimrpress.com The ER dimer then binds to specific DNA sequences called estrogen response elements (EREs) located in the promoter regions of target genes. bioscientifica.comoncotarget.combioscientifica.com The consensus ERE sequence is a palindromic inverted repeat of GGTCAnnnTGACC. oncotarget.com

The binding of the ER to an ERE initiates the recruitment of a large complex of proteins, including coactivators such as the steroid receptor coactivator (SRC) family, which possess histone acetyltransferase (HAT) activity. bioscientifica.com This leads to the modification of chromatin structure, making the DNA more accessible to the transcriptional machinery and ultimately resulting in the activation or repression of gene transcription. oncotarget.com 16α-hydroxyestrone, for example, has been shown to induce ERE-mediated gene transcription, leading to a significant increase in the expression of ERE-driven reporter genes. arizona.edu Studies have also shown that 16α-hydroxyestrone can transcriptionally repress the SOX17 promoter at predicted ERE sites. nih.gov

In addition to direct ERE binding, estrogen receptors can also regulate gene expression without binding directly to DNA. This "tethering" mechanism involves protein-protein interactions with other transcription factors that are already bound to their own DNA response elements. bioscientifica.compnas.orgnih.gov

Key transcription factors that interact with ERs include:

AP-1 (Activator Protein-1): ERs can modulate the transcriptional activity of AP-1 (a complex of Fos and Jun proteins) at AP-1 binding sites. oncotarget.comnih.govmdpi.com

Sp1 (Specificity Protein-1): ERα can interact with Sp1 to regulate genes with GC-rich promoter sequences. imrpress.commdpi.com This is a primary mechanism for ER-mediated gene regulation in the absence of a direct ERE. mdpi.com

NF-κB (Nuclear Factor-kappa B): There is a mutual transrepression between ER and NF-κB, where ER can inhibit NF-κB-mediated transcription. imrpress.commdpi.comgenecards.orgcancerbiomed.org

STATs (Signal Transducer and Activator of Transcription): Estrogen can activate STATs, such as STAT3 and STAT5, through signaling cascades, which then regulate gene expression. imrpress.commdpi.com

This non-ERE-mediated signaling allows for a broader range of gene regulation by estrogens and contributes to the cell-type-specific effects of these hormones. oncotarget.commdpi.com For instance, ERβ often utilizes this tethering mechanism more than direct ERE binding for its transcriptional activity. nih.gov

Enzyme Inhibition and Modulation by Synthetic Estradiol-16 Analogs

In addition to their receptor-mediated activities, synthetic analogs of this compound have been designed to target specific enzymes, thereby expanding their therapeutic potential.

Carbonic Anhydrase Inhibition by Specific this compound Analogs (e.g., ESE-16)

A notable example of enzyme modulation by a synthetic this compound analog is the inhibition of carbonic anhydrases (CAs) by 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (ESE-16). nih.govplos.orgup.ac.zacansa.org.za Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. wikipedia.org

ESE-16 was synthesized with the dual purpose of having antimitotic and carbonic anhydrase inhibitory activity. plos.orgcansa.org.za Specifically, it has been shown to inhibit the activity of the ubiquitous CAII isoform and a mimic of the tumor-associated CAIX isoform in the nanomolar range. nih.govplos.orgcansa.org.za The inhibition of CAIX is of particular interest in oncology, as this isoform is often overexpressed in solid tumors and contributes to the acidification of the tumor microenvironment, a condition that promotes tumor progression and metastasis. plos.org

Kinetic studies have provided insights into the inhibitory potential of ESE-16 and related compounds.

Table 1: Carbonic Anhydrase Inhibition by ESE-16 and ESE-15-ol

Compound Target Inhibition Constant (Ki)
ESE-16 CAIX mimic 453 ± 43 nM plos.org
CAII 569 ± 61 nM plos.org
ESE-15-ol CAIX mimic 89 ± 23 nM plos.org
CAII 167 ± 19 nM plos.org

This table is interactive. Click on the headers to sort the data.

The data indicates that ESE-16 is a potent inhibitor of both CAII and the CAIX mimic. plos.org A related compound, ESE-15-ol, demonstrates even greater potency and selectivity for the CAIX mimic over CAII. plos.orgplos.org Docking studies suggest that the D-ring modification in these analogs plays a role in their selective binding to CAIX. plos.org The sulfamate (B1201201) group on these molecules is also thought to improve their bioavailability by allowing for reversible binding to CAII in red blood cells. plos.orgcansa.org.za This mechanism of enzyme inhibition represents a distinct mode of action for these synthetic this compound analogs, separate from their effects on estrogen receptors.

Physiological and Biological Roles of 16 Hydroxylated Estrogens in Non Clinical Models

Influence on Reproductive System Development and Function in Animal Models

In various animal models, 16-hydroxylated estrogens have demonstrated a range of effects on the reproductive system, influencing everything from uterine response to fertility outcomes.

Estriol (B74026), for instance, has been shown to have a localized contraceptive effect in rabbits. When released directly into the uterine horn, it effectively inhibited blastocyst development and implantation. This effect was confined to the treated horn, with no impact on the contralateral horn, and systemic administration of the same dose did not prevent implantation, indicating a direct, local mechanism of action. Furthermore, this local application of estriol did not appear to affect ovulation or fertilization.

16-ketoestradiol (B23899), a metabolite of estrone (B1671321), has been observed to have antiestrogenic effects in the mouse vagina, increasing epithelial thickness, stratification, and cornification when administered intravaginally. In contrast, 16α-hydroxyestrone, another 16-hydroxylated metabolite, is considered a potent estrogen. Studies in ovariectomized rats showed that 16α-hydroxyestrone acted as a partial agonist on the uterus compared to estradiol (B170435), indicating a weaker uterotrophic effect.

The varied effects of these metabolites are partly explained by their differential binding affinities for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). For example, 16-ketoestradiol binds to both human ERα and ERβ. Several D-ring metabolites, such as estriol, show a preferential binding for ERβ over ERα. This differential receptor affinity likely contributes to their unique biological activities within the reproductive tissues of various animal species.

The broader family of estrogens, from which 16-hydroxylated versions are derived, is essential for the normal development and function of the female reproductive tract. They are involved in the attachment of the embryo to the uterine wall and, through feedback mechanisms, control the levels of gonadotrophic hormones. Studies in cattle have utilized estradiol esters to synchronize follicular waves, demonstrating the powerful influence of these hormones on ovarian function.

Table 1: Effects of 16-Hydroxylated Estrogens on the Reproductive System in Animal Models

Compound Animal Model Observed Effect
Estriol Rabbit Local inhibition of blastocyst development and implantation.
16-ketoestradiol Mouse Antiestrogenic effects on the vagina (increased epithelial thickness and cornification).

Impact on Non-Reproductive Biological Systems in Animal Models

The influence of 16-hydroxylated estrogens on the skeletal system is a critical area of research, particularly in the context of postmenopausal bone loss. Animal models, especially ovariectomized (OVX) rats and mice, have been instrumental in elucidating these effects.

Studies have shown that estrogen deficiency, induced by ovariectomy, leads to significant bone loss, characterized by decreased bone mineral density (BMD), reduced trabecular bone volume, and increased bone turnover. This is a result of an imbalance where bone resorption by osteoclasts outpaces bone formation by osteoblasts. Estrogens are known to counteract this by suppressing bone resorption and, in some contexts, stimulating bone formation. They can induce apoptosis (programmed cell death) in osteoclasts, thereby limiting their lifespan and resorptive activity.

16α-hydroxyestrone (16α-OHE1) has emerged as a significant player in bone metabolism. In a long-term study using OVX rats, 16α-OHE1 acted as a full agonist on bone, comparable to 17β-estradiol, in preventing bone loss. It effectively suppressed both bone formation and resorption, indicating a potent anti-resorptive effect. This is in stark contrast to another estrogen metabolite, 2-hydroxyestrone (B23517) (2-OHE1), which showed no estrogenic activity on bone in similar models. Another catechol estrogen, 4-hydroxyestrone (B23518) (4-OHE1), demonstrated partial estrogen agonist activity on cancellous bone turnover, but was less effective than 16α-OHE1 in preventing OVX-induced bone changes.

These findings from animal studies suggest that the metabolic pathway of estrogens is a key determinant of their skeletal effects. A metabolic shift towards 16α-hydroxylation, producing active metabolites like 16α-OHE1 and estriol, is associated with a protective effect on bone. In OVX rats, ovariectomy resulted in a 54% loss of bone at the tibial metaphysis, which was completely prevented by both 17β-estradiol and 16α-OHE1.

Table 2: Comparative Effects of Estrogen Metabolites on Bone in Ovariectomized Rats

Compound Effect on Bone Loss Effect on Bone Turnover Uterine Effect
17β-estradiol (E2) Complete prevention Suppressed Full agonist (hypertrophy)
16α-hydroxyestrone (16α-OHE1) Complete prevention Suppressed Partial agonist
2-hydroxyestrone (2-OHE1) No effect No effect No effect

Nervous System Functions and Neurosteroidogenic Contributions

Estrogens, including their 16-hydroxylated metabolites, are increasingly recognized for their significant roles within the central nervous system (CNS), acting as neuroprotective agents and contributing to neurosteroidogenesis. The brain itself is a site of estrogen synthesis and metabolism, indicating that these hormones have localized functions within neural tissues.

Animal models of CNS injury, such as stroke, traumatic brain injury, and spinal cord injury, have consistently demonstrated the neuroprotective effects of estrogens, particularly 17β-estradiol. Estradiol treatment has been shown to reduce the severity of brain injury in various models, including cerebral ischemia and contusion in rats. For instance, in ovariectomized female rats, estradiol administration significantly reduces neuronal damage in the hippocampus following seizures induced by kainic acid. This protection is often mediated through estrogen receptors (ERs), with studies using ER knockout mice indicating a critical role for ERα in mediating these neuroprotective effects.

While much of the research has focused on estradiol, there is evidence that its metabolites also contribute to these neural functions. The brain contains the necessary cytochrome P450 enzymes to metabolize estrogens into various hydroxylated forms, including 16α-hydroxylated metabolites. Although the specific roles of metabolites like estriol and 16-ketoestradiol in neuroprotection are less defined than that of estradiol, their presence in the CNS suggests they may act as local modulators of neural function.

For example, studies in ovariectomized mice have shown that estradiol treatment can reverse cognitive deficits and alter the expression of genes related to neuroprotection and cell signaling in the hippocampus. Given that 16-hydroxylated estrogens are products of estradiol metabolism, they are part of the hormonal milieu that influences these cognitive processes.

Furthermore, some 16-hydroxylated steroids have been shown to possess biological activities in the nervous system that are distinct from their classical estrogenic effects. 16-epiestriol, for instance, has been noted for its anti-inflammatory properties in rats without causing the glycogenic effects seen with other steroids. This suggests that specific metabolites may have unique, non-receptor-mediated actions or interact with different signaling pathways within the brain.

Table 3: Neuroprotective and Neuromodulatory Effects of Estrogens in Animal Models

Compound/Class Animal Model Observed Effect in the Nervous System
17β-estradiol Rat (cerebral ischemia) Decreases severity of brain injury.
17β-estradiol Rat (kainic acid-induced seizures) Protects hippocampal neurons from damage.
17β-estradiol Mouse (ovariectomized) Reverses cognitive deficits and alters hippocampal gene expression.
16-epiestriol Rat (adrenalectomized) Exhibits anti-inflammatory effects without altering plasma or liver glucose.

Modulation of Cellular Processes in In Vitro Non-Human Cellular Models

The study of 16-hydroxylated estrogens and their synthetic analogs in non-human cellular models has revealed significant effects on fundamental cellular processes. These compounds can influence cell fate by modulating proliferation, differentiation, and programmed cell death pathways.

The 16-hydroxylated metabolites of estrogens, such as 16α-hydroxyestrone, have been shown to influence cell proliferation. In certain contexts, these metabolites exhibit potent proliferative activity. clinexprheumatol.orgnih.gov For instance, 16α-hydroxyestrone can stimulate cell proliferation in a manner comparable to estradiol in estrogen receptor-positive (ER+) breast cancer cell lines. nih.gov This proliferative effect is linked to its ability to covalently bind to the estrogen receptor, which induces the nuclear translocation of the hormone-receptor complex and subsequently promotes cell growth. clinexprheumatol.orgnih.gov

While much of the research has focused on human cell lines, studies on non-tumorigenic murine mammary gland cells (C57MG) have shown that 16α-hydroxyestrone can induce DNA damage and repair, as well as cellular transformation, highlighting its genotoxic and proliferative potential. mdpi.com In contrast, another metabolite, 2-hydroxyestrone, did not induce these effects, suggesting different biological activities among estrogen metabolites. mdpi.com

The synthetic estradiol-16 analog, 2-ethyl-3-O-sulfamoylestra-1,3,5(10)16-tetraene (ESE-16), has been extensively studied for its potent anti-proliferative effects, which are mediated through the induction of both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death). nih.govresearchgate.net ESE-16 was designed to overcome the poor bioavailability of 2-methoxyestradiol (B1684026), a natural estradiol metabolite with anti-cancer properties. up.ac.za

Studies have demonstrated that ESE-16 induces apoptosis through the intrinsic pathway, which is characterized by a reduction in mitochondrial membrane potential. nih.gov In various cancer cell lines, treatment with ESE-16 leads to classic apoptotic features, including the formation of apoptotic bodies and an increase in the sub-G1 cell population, which is indicative of fragmented DNA. nih.govmdpi.com The process involves the B-cell lymphoma 2 (Bcl-2) protein family and the activation of caspases, which are key executioners of apoptosis. up.ac.zaplos.org Specifically, in HeLa cells, ESE-16 exposure led to the upregulation of both caspase-8 and caspase-3, suggesting involvement of the extrinsic apoptotic pathway as well. up.ac.za

In addition to apoptosis, ESE-16 also triggers autophagy. nih.gov This is evidenced by an increase in the formation of acidic vacuoles, lysosomes, and autophagic vesicles in treated cells. nih.govkarger.com However, there is some complexity in the relationship between ESE-16 and autophagy. While some studies report an increase in autophagic markers like microtubule-associated protein light chain (LC3), others suggest that ESE-16 disrupts microtubule function, leading to an accumulation of acidic vesicles and lysosomes without a formal induction of the complete autophagic process. mdpi.comkarger.comnih.gov This disruption of microtubule dynamics is a key part of ESE-16's mechanism, causing cells to arrest in the G2/M phase of the cell cycle. researchgate.netplos.org The interplay between apoptosis and autophagy in response to ESE-16 appears to be a crucial aspect of its anti-tumorigenic activity. researchgate.netmdpi.com

It is important to note that the cytotoxic effects of ESE-16 appear to be selective for cancer cells, with non-tumorigenic cells being spared. researchgate.net Furthermore, ex vivo studies on human platelets showed that ESE-16 did not induce apoptosis or autophagy, suggesting a favorable safety profile for circulatory components. nih.gov

Table 1: Effects of ESE-16 on Apoptosis and Autophagy Markers in Cellular Models

Cell LineConcentrationExposure TimeObserved EffectsCitations
Esophageal Carcinoma (SNO)0.18 µM24 hDecreased cell density, metaphase arrest, apoptotic bodies, increased acidic vacuoles, increased autophagic vacuoles. nih.gov
Cervical Adenocarcinoma (HeLa)0.2 µM - 0.5 µM24 hSignificant inhibitory effect, microtubule disruption, mitotic block, increased sub-G1 population, increased aggresome and LC3 formation, 1.9-fold increase in caspase-8 activity. researchgate.netup.ac.za
Breast Cancer (MCF-7, MDA-MB-231)200 nM18-24 hIncreased reactive oxygen species, G2/M phase arrest, mitochondrial membrane depolarization. plos.org
Breast Cancer (MCF-7, MDA-MB-231)0.18 µmol/L24 hAccumulation of acidic vesicles and lysosomes, but no increase in LC3 lipidation, suggesting disruption of microtubule function rather than autophagy induction. karger.comnih.gov

Estrogens and their analogs can significantly influence cell migration and adhesion, which are critical processes in development, tissue repair, and disease progression. Estradiol has been shown to increase the migration and proliferation of human umbilical vein endothelial cells (HUVECs). This effect is dependent on estrogen receptors and involves the activation of the RhoA/ROCK signaling pathway, which is crucial for controlling cellular processes like stress fiber formation. redheracles.net In some cancer cell lines, estradiol and tamoxifen (B1202) can induce cell migration through the GPR30 receptor and the activation of focal adhesion kinase (FAK). plos.org

Conversely, in other contexts, estrogens can enhance cell-cell adhesion and reduce invasiveness. In ERα-positive breast cancer cells, estradiol treatment markedly increases cell-cell contacts and the formation of desmosomes, which are major intercellular junctions. nih.gov This estrogen-induced increase in cell-cell adhesion is thought to contribute to the less invasive phenotype often associated with ERα-positive tumors. nih.gov

Regarding 16-hydroxylated estrogens specifically, their direct and isolated effects on the migration and adhesion of non-human cells are less characterized in the available literature. However, given that 17β-estradiol can suppress osteoclast adhesion to the bone matrix and disrupt the formation of the actin-rich sealing zones necessary for bone resorption, it is plausible that its metabolites could have similar or competing effects. mdpi.com The mechanism for this is thought to involve the inhibition of signaling pathways like c-Src/Vav3/Rac1, which are essential for cytoskeletal organization. mdpi.com

Estradiol and its analogs, including those from the 16-hydroxylated family, are potent modulators of global gene and protein expression. These changes underlie the diverse physiological effects of these compounds. The binding of an estrogen to its receptor, either nuclear or membrane-associated, initiates signaling cascades that result in the altered transcription of a multitude of target genes. mdpi.com

The estradiol analog ESE-16 has been shown to cause widespread changes in gene and protein expression in breast cancer cells. plos.org Microarray studies revealed that ESE-16 affects the expression of genes involved in mitosis, stress-induced pathways, and cell death. plos.org Key signaling pathways identified as being modulated by ESE-16 include the JNK pathway and the p38 stress-induced pathway. plos.org

Another member of the Ets family of transcription factors, ESE-3 (also known as EHF), has been identified as being upregulated during cellular senescence induced by various stresses. nih.gov Ectopic expression of ESE-3 can lead to growth retardation and the upregulation of the tumor suppressor protein p16INK4a, suggesting its role as a downstream effector in senescence pathways. nih.gov The ESE (E26 transformation-specific) family of transcription factors, to which ESE-1, ESE-3, and Elf3 belong, are key regulators of gene expression during development and tissue differentiation. frontiersin.org They recognize a core DNA sequence (GGAA/T) and can influence a vast array of cellular processes through their transcriptional activity. frontiersin.org

The complexity of gene regulation is further highlighted by the fact that these transcription factors themselves are subject to regulation, including at the level of expression and through post-translational modifications, which can alter their activity and interactions. frontiersin.org

Advanced Analytical Methodologies for Research on 16 Hydroxylated Estrogens

Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Quantification

Chromatography coupled with mass spectrometry stands as the gold standard for the analysis of steroid hormones due to its superior sensitivity and specificity. nih.govnih.govbiorxiv.org These methods are crucial for distinguishing between structurally similar estrogen metabolites, a significant challenge in endocrinology research. nih.govoup.com

The development of robust analytical methods is essential for accurately measuring low concentrations of 16-hydroxylated estrogens in complex biological samples like plasma, urine, and tissue. psu.edu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the premier techniques for this purpose. austinpublishinggroup.commst.dk

LC-MS/MS has gained popularity for its ability to analyze a wide range of compounds with high sensitivity and specificity, often with minimal sample preparation. nih.govmdpi.com Method development for LC-MS/MS focuses on optimizing chromatographic separation, ionization efficiency, and fragmentation patterns to distinguish isomers and isobars of estrogen metabolites. For instance, a method for analyzing 27 estrogen-related metabolites, including those from the 16-hydroxylation pathway, was developed using LC-MS/MS, highlighting the need for fractionation to separate metabolites with different chemical properties. nih.gov

GC-MS/MS, while often requiring a derivatization step to increase the volatility and thermal stability of the estrogens, offers excellent chromatographic resolution. noaa.govunito.it The development of GC-MS/MS methods involves selecting appropriate derivatization reagents, such as trimethylsilyl (B98337) (TMS) agents, to enhance the signal and improve separation. mdpi.comresearchgate.net The use of a stimulator like trimethylchlorosilane (TMCS) can increase the derivatization yield for compounds with multiple hydroxyl groups, such as estriol (B74026). nih.gov Negative chemical ionization (NCI) mode in GC-MS/MS can provide high selectivity for analyzing estrogens in complex biological matrices. scispec.co.th

Recent advancements in two-dimensional liquid chromatography (2D-LC) coupled with MS/MS have enabled the multiplex analysis of numerous steroid hormones in a single run, simplifying sample preparation and improving throughput. mdpi.com

Table 1: Comparison of LC-MS/MS and GC-MS/MS for Estrogen Analysis

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Sample State LiquidGas
Derivatization Often not required, but can be used to improve sensitivity (e.g., dansylation). noaa.govaacrjournals.orgGenerally required to increase volatility and thermal stability (e.g., silylation). mdpi.comnih.gov
Sensitivity High, capable of detecting concentrations in the pg/mL range. nih.govVery high, especially with electron capture negative chemical ionization (ECNCI). psu.edu
Specificity High, excellent for resolving structurally similar compounds. nih.govHigh, provides excellent chromatographic separation. unito.it
Throughput Can be high, especially with automated online sample preparation. nih.govCan be lower due to the derivatization step. mdpi.com
Analytes Broad range of polar and non-polar compounds.Volatile and thermally stable compounds.

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analytes of interest. austinpublishinggroup.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and cleanup of estrogens from various samples. researchgate.netresearchgate.net It offers high recovery rates, reduced solvent consumption, and can be easily automated. researchgate.net Different sorbents, such as C18 and hydrophilic-lipophilic balanced (HLB) polymers, are used to selectively retain estrogens while allowing interfering compounds to pass through. oup.comshd-pub.org.rs A study on the analysis of 27 estrogen metabolites utilized SPE with fractionation steps to separate metabolites based on their polarity. nih.gov

Derivatization: This process chemically modifies the estrogen molecules to improve their analytical properties for GC-MS or LC-MS analysis. For GC-MS, silylation is a common derivatization technique that increases the volatility of estrogens. mdpi.comresearchgate.net For LC-MS, derivatization with reagents like dansyl chloride can enhance ionization efficiency and thus sensitivity, sometimes improving chromatographic separation as well. noaa.govoup.com

Protein Precipitation (PP): This is a straightforward method for removing proteins from biological samples like serum or plasma. austinpublishinggroup.com Acetonitrile is often used to precipitate proteins, allowing for the extraction of steroids into the supernatant. mdpi.com While simple, PP may not remove all matrix interferences, sometimes necessitating a subsequent cleanup step like online SPE. nih.gov

Table 2: Overview of Sample Preparation Techniques for Estrogen Analysis

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interfering compounds are washed away. researchgate.netHigh selectivity and recovery, can be automated. researchgate.netCan be more time-consuming and costly than other methods. aacrjournals.org
Derivatization Chemical modification of the analyte to improve its analytical properties. nih.govEnhances sensitivity, volatility, and chromatographic behavior. noaa.govnih.govAdds an extra step to the workflow, potential for incomplete reactions. noaa.gov
Protein Precipitation (PP) Proteins are precipitated out of solution using a solvent or salt. austinpublishinggroup.comSimple, fast, and inexpensive. austinpublishinggroup.commdpi.comMay result in significant matrix effects and ion suppression. nih.gov
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases. nih.govCan provide very clean extracts. lcms.czOften manual, time-consuming, and uses large volumes of organic solvents. nih.gov

Limitations and Advancements of Immunoassay Methods in Research Contexts

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), are widely used for their simplicity, speed, and cost-effectiveness. nih.govresearchgate.net However, they have significant limitations in the context of research on 16-hydroxylated estrogens.

A major drawback of immunoassays is their lack of specificity, particularly at the low concentrations typical of postmenopausal women and men. nih.govaacrjournals.org The antibodies used in these assays can cross-react with other structurally related estrogen metabolites, leading to inaccurate and often overestimated results. oup.comaacrjournals.org For instance, high concentrations of estrone (B1671321) sulfate (B86663) in circulation can cross-react in estradiol (B170435) immunoassays, causing profoundly erroneous measurements. oup.comaacrjournals.org This cross-reactivity is a significant concern when trying to measure specific metabolites like estriol in the presence of other estrogens. nih.gov

Furthermore, the accuracy of direct immunoassays (those without a prior extraction step) can be compromised by matrix effects from the biological sample. aacrjournals.org While advancements in immunoassay design, such as the development of more specific antibodies and improved signal detection systems, have been made, these have not completely eliminated the issue of interference. nih.gov

Consequently, for reliable and accurate quantification of individual estrogen metabolites, particularly for research purposes, mass spectrometry-based methods are considered superior and are increasingly replacing immunoassays. oup.comannlabmed.org

Radiometric and Isotopic Tracing Methods for Metabolic Pathway Elucidation (e.g., 16α-[18F]Fluoro-17β-estradiol)

Radiometric and isotopic tracing methods are powerful tools for studying the metabolic pathways of estrogens in vivo. These techniques involve labeling the estrogen molecule with a radioactive or stable isotope and then tracking its transformation and distribution in the body.

A prominent example is the use of 16α-[18F]fluoro-17β-estradiol ([18F]FES), a radiolabeled analog of estradiol, in positron emission tomography (PET) imaging. nih.govsnmmi.org [18F]FES binds to estrogen receptors and allows for the non-invasive visualization and quantification of estrogen receptor expression in tissues, which is particularly valuable in breast cancer research. nih.govcapes.gov.br Studies using [18F]FES have shown its rapid metabolism in the body, with the major metabolites being sulfate and glucuronide conjugates. nih.gov The kinetic analysis of [18F]FES uptake and metabolism provides insights into the in vivo behavior of estrogens. snmjournals.org

While [18F]FES is a valuable tool, it is important to note that its metabolism can influence the interpretation of PET imaging results. snmjournals.org The presence of radiolabeled metabolites can potentially confound the quantification of receptor binding. snmjournals.org

Microdialysis and In Situ Sampling Techniques for Extracellular Fluid Analysis

Microdialysis is a minimally invasive in vivo sampling technique that allows for the continuous monitoring of endogenous substances in the extracellular fluid of tissues. imrpress.comoup.com It involves implanting a small, semi-permeable probe into the tissue of interest. A physiological solution is perfused through the probe, and molecules from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis. imrpress.com

This technique is particularly useful for studying the local concentration and dynamics of estrogens and their metabolites in specific tissues, such as breast tissue or subcutaneous fat. researchgate.net The collected dialysate can be analyzed using highly sensitive methods like LC-MS/MS to determine the concentrations of various neurochemicals, hormones, and their metabolites. nih.govresearchgate.net Microdialysis provides a unique window into the tissue-specific biochemistry of 16-hydroxylated estrogens, reflecting the net result of cellular uptake, release, and transport. imrpress.com

The small sample volumes and low analyte concentrations obtained from microdialysis present analytical challenges, necessitating the use of highly sensitive detection methods. oup.com The coupling of microdialysis with advanced analytical techniques like LC-MS/MS has greatly expanded its application in neurochemical and endocrine research. nih.govresearchgate.net

Comparative Endocrinology and Evolutionary Perspectives of 16 Hydroxylated Estrogens

Cross-Species Analysis of Estradiol (B170435) Metabolism and 16-Hydroxylation Pathways

The metabolism of estradiol is a critical process for hormonal regulation and elimination, with hydroxylation being a key step. The 16α-hydroxylation of estradiol and its interconvertible metabolite, estrone (B1671321), represents a significant metabolic pathway in many species, although its prominence varies. This pathway is catalyzed by specific enzymes belonging to the Cytochrome P450 (CYP) superfamily.

In humans, the liver is the primary site of estrogen metabolism. pharmgkb.org Several CYP isoforms are involved in the 16α-hydroxylation of estrone, including CYP2C19, CYP1A1, and CYP3A5. aacrjournals.org The enzyme CYP3A4 is also capable of forming 16α- and 16β-hydroxyestrogens from estradiol. oup.com Notably, CYP3A7, an isoform prominent in the fetal liver, shows distinct activity for the 16α-hydroxylation of estrone, but not estradiol. oup.com This highlights the complexity and substrate specificity of these enzymatic reactions even within a single species.

Comparative studies reveal significant differences across species. In hamster liver microsomes, for example, 16α-hydroxylation is the predominant metabolic pathway at low estradiol concentrations. inchem.org Studies in rats have identified specific CYP isoforms, such as those from the CYP2B and CYP3A families, as being responsible for 16α-hydroxylation. nih.gov Research in avian species, specifically primary cultures of chick embryo liver cells, has also demonstrated the presence of both C-2 and C-16 oxidation pathways for estradiol, with distinct Michaelis constant (Km) and maximum velocity (Vmax) values, indicating different enzymatic efficiencies for these reactions. nih.gov

The product of estradiol and estrone 16α-hydroxylation, 16α-hydroxyestrone, is not merely an inactive breakdown product; it is a potent estrogen itself, capable of binding to estrogen receptors. nih.govnih.gov The relative activity of the 16α-hydroxylation pathway compared to other pathways, such as 2-hydroxylation, can have significant biological implications. nih.gov For instance, an elevated ratio of 16α-hydroxylated metabolites to 2-hydroxylated metabolites has been investigated as a potential risk marker for certain hormone-dependent conditions in humans. nih.govbioscientifica.com

Table 1: Comparative Overview of Estradiol/Estrone 16α-Hydroxylation Across Select Species

SpeciesPrimary TissueKey Enzymes (CYP Isoforms)Key Findings
HumanLiver, Breast TissueCYP1A1, CYP2C19, CYP3A4, CYP3A5, CYP3A7Multiple isoforms contribute with varying substrate specificity (Estrone vs. Estradiol). CYP3A7 is specific to estrone 16α-hydroxylation. aacrjournals.orgoup.com
HamsterLiverCYP family (specific isoforms not detailed in sources)16α-hydroxylation is the dominant pathway at low estradiol concentrations. inchem.org
MouseLiverCYP family (implicated in studies)The extent of 16α-hydroxylation is linked to genetic factors and has been studied as a model for hormone-dependent diseases. nih.gov
RatLiverCYP2B, CYP3A familiesDemonstrates species-specific differences in the enzymes responsible for 16α-hydroxylation compared to humans. nih.gov
Chick EmbryoLiverCytochrome P-450Cultured liver cells show distinct kinetic parameters for C-2 vs. C-16 oxidation, which can be altered by chemical inducers. nih.gov

Evolutionary Conservation and Divergence of Estrogen Receptor Structure and Function

Estrogen receptors (ERs) are ligand-activated transcription factors that mediate the effects of estrogens, including 16-hydroxylated metabolites. These receptors are members of the nuclear receptor superfamily and possess a modular structure that has been largely conserved throughout vertebrate evolution. biorxiv.orgbiorxiv.orgresearchgate.net This conserved architecture is fundamental to their function.

The typical ER structure includes:

A/B Domain (N-Terminal): This region is highly variable in sequence and length and contains the ligand-independent activation function (AF-1). nih.gov

C Domain (DNA-Binding Domain - DBD): This is the most highly conserved region, featuring two zinc fingers that facilitate binding to specific DNA sequences known as Estrogen Response Elements (EREs). nih.govfrontiersin.org

D Domain (Hinge Region): A flexible region that connects the DBD and LBD and contains signals for nuclear localization. nih.gov

The evolutionary history of steroid receptors suggests they arose from an ancestral estrogen receptor. pnas.org The diversification of this family likely occurred through gene duplication events, followed by the evolution of new ligand specificities—a model known as "ligand exploitation." pnas.org This process allowed for the development of more complex and specific endocrine signaling systems.

Despite the high conservation of the DBD, the LBD has undergone significant divergence, allowing for the evolution of receptors with altered ligand-binding specificities. nih.govoup.com Studies have shown that even single amino acid changes in the LBD can dramatically alter the receptor's affinity for estradiol versus other synthetic or natural ligands. spandidos-publications.comnih.gov This evolutionary plasticity in the LBD is crucial for understanding how different species and different ER subtypes (e.g., ERα, ERβ) respond to a spectrum of estrogenic compounds, including various hydroxylated metabolites. The structural architecture of the LBD is preserved for its specific function, irrespective of sequence divergence, a phenomenon that suggests convergent evolution for binding chemically distinct molecules. frontiersin.org

Table 2: Conserved Functional Domains of Vertebrate Estrogen Receptors

DomainPrimary Function(s)Degree of Conservation
A/B (N-Terminal)Ligand-independent transactivation (AF-1)Highly variable
C (DNA-Binding Domain)Binds to Estrogen Response Elements (EREs) on DNAHighly conserved
D (Hinge)Nuclear localization, receptor flexibilityVariable
E/F (Ligand-Binding Domain)Ligand binding, dimerization, ligand-dependent transactivation (AF-2)Structurally conserved, but sequence divergence allows for varied ligand specificity

Environmental Endocrine Disruption Studies and the Impact of Estrogens in Aquatic and Terrestrial Organisms

Natural estrogens (estrone, estradiol, estriol) and synthetic estrogens are released into the environment, primarily through sewage effluent, and can act as potent endocrine-disrupting chemicals (EDCs). tandfonline.comresearchgate.net These compounds and their metabolites can interfere with the hormonal systems of wildlife, leading to adverse physiological effects, particularly in aquatic ecosystems. nih.govtandfonline.com

Fish are especially vulnerable to estrogenic EDCs. Widespread effects have been documented in fish populations located downstream from wastewater treatment plants. tandfonline.com One of the most commonly reported impacts is the feminization of male fish, characterized by the induction of vitellogenin (an egg yolk precursor protein normally found only in females) and the development of intersex conditions, where testicular tissue contains developing eggs (oocytes). nih.govnih.gov These changes can lead to reduced fertility and have the potential to destabilize or cause the collapse of local fish populations. tandfonline.comnih.gov

Amphibians are also at high risk due to their close association with aquatic environments where these contaminants accumulate. nih.gov Exposure to environmental estrogens is hypothesized to be a contributing factor to the global decline in amphibian populations. nih.gov

The impact is not limited to aquatic vertebrates. Studies have shown that estrogenic compounds can affect invertebrates, such as bivalve mollusks, causing feminization and potential reproductive impairment. tandfonline.com While less studied, terrestrial organisms can also be exposed through contaminated water sources or food chains. The persistence of some of these compounds in the environment means that widespread exposure is possible. nih.govtandfonline.com These field and laboratory studies provide critical evidence that environmental exposure to steroid hormone mimics can impair reproductive function in a diverse range of wildlife. nih.govresearchgate.net

Table 3: Documented Impacts of Environmental Estrogens on Wildlife

Organism GroupSpecies ExampleObserved EffectsPrimary Causal Estrogens
FishRoach (Rutilus rutilus), Fathead Minnow (Pimephales promelas)Feminization of males, induction of vitellogenin, intersex gonads, reduced fertility, population decline. tandfonline.comnih.govnih.govEstrone (E1), 17β-Estradiol (E2), Estriol (B74026) (E3), Ethinylestradiol (EE2)
AmphibiansVarious frog and salamander speciesPotential for reproductive disruption; linked to population declines. nih.govEstradiol (E2), Ethinylestradiol (EE2)
InvertebratesBivalve MollusksFeminization, presumed reproductive impairment. tandfonline.comEstrogenic sewage effluents (containing E1, E2, E3, etc.)
BirdsVarious speciesDisrupted reproductive development and function (inferred from general EDC studies). aku.edu.trGeneral environmental estrogens
MammalsVarious wild mammalsPotential for altered reproductive development and function (inferred from general EDC studies). tandfonline.comGeneral environmental estrogens

Mentioned Chemical Compounds

Research Model Systems for Estradiol 16 Studies

In Vitro Cellular Models for Mechanistic Investigations

In vitro cellular models are indispensable for dissecting the molecular mechanisms of action of estradiol (B170435). These systems allow for controlled experiments that can elucidate signaling pathways, gene expression changes, and cellular responses in isolation from the complexities of a whole organism.

Human and Non-Human Cell Lines (e.g., breast cancer cell lines, HUVECs, HepG2 cells, vaginal epithelial cells)

A variety of established cell lines are utilized to study the effects of estradiol in different physiological and pathological contexts.

Breast Cancer Cell Lines: Estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7, T-47D, and ZR-75-1, are fundamental models for investigating the role of estrogens in breast cancer. nih.govdovepress.comiiarjournals.org Studies using these cells have been crucial in understanding hormone-dependent tumor growth. For instance, estradiol promotes the proliferation of ER+ cell lines like MCF-7. iiarjournals.org In contrast, ER-negative (ER-) cell lines like MDA-MB-231 are often used as controls to distinguish between ER-dependent and independent effects. aacrjournals.orgspandidos-publications.com Research has shown that some cell lines reported as ER-negative may still express isoforms of the estrogen receptor, complicating interpretations. spandidos-publications.com For example, a study on various breast cancer cell lines revealed that even those classified as ER-negative can express ERα and/or ERβ mRNA and protein. spandidos-publications.com

Interactive Table: Estrogen Receptor Status and Estradiol Response in Breast Cancer Cell Lines.

Cell Line ER Status Key Findings Related to Estradiol
MCF-7 ERα+, HER2- Estradiol stimulates proliferation; widely used to study estrogen signaling and anti-estrogen resistance. dovepress.comiiarjournals.org
T-47D ERα+, HER2- Estradiol can inhibit 17β-HSD1 activity, blocking the conversion of estrone (B1671321) to estradiol. nih.gov
BT-474 ERα+, HER2+ Used to study the interplay between estrogen and HER2 signaling pathways. dovepress.com
ZR-75-1 ERα+ Used in studies of estrogen-dependent gene expression and proliferation. spandidos-publications.com
MDA-MB-231 ERα- Often used as a negative control in studies of ER-mediated estradiol effects. aacrjournals.orgspandidos-publications.com

| SKBR3 | ERα-, HER2+ | Utilized to investigate ER-independent mechanisms and the effects of estradiol on HER2-positive cancers. dovepress.com |

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a primary model for studying the effects of estradiol on the vascular endothelium. Estradiol has been shown to promote angiogenesis in HUVECs by enhancing cell adhesion, migration, proliferation, and the formation of capillary-like structures. ahajournals.org These effects are often mediated through estrogen receptors, as they can be blocked by ER antagonists like ICI 182,780. ahajournals.orgplos.org Furthermore, estradiol can rapidly activate signaling pathways, such as the MAPK pathway, in HUVECs, suggesting non-genomic mechanisms of action. nih.gov

HepG2 Cells: The human hepatoma cell line, HepG2, is a valuable tool for investigating the metabolic effects of estradiol in the liver. Studies have shown that estradiol can induce a biphasic phosphorylation of AKT, a key protein in cell signaling, and that this process is modulated by the tumor suppressor PTEN. molbiolcell.org Estradiol has also been shown to have inhibitory and apoptotic effects on HepG2 cells. waocp.org In the context of non-alcoholic fatty liver disease models, estradiol can reduce lipid droplet accumulation in HepG2 cells. nih.gov Conversely, other research indicates that 17β-estradiol can promote apoptosis in HepG2 cells under oxidative stress by increasing Foxo3a phosphorylation. nih.gov

Vaginal Epithelial Cells: The VK2/E6E7 cell line, derived from human vaginal epithelium, is used to study the influence of estradiol on vaginal health and disease. Research using these cells has demonstrated that estrogen can enhance the adhesion of E. coli to vaginal epithelial cells, potentially contributing to urinary tract infections. asm.org This process involves the activation of the ERα-FAK signaling cascade. asm.org Additionally, in models of Candida albicans infection, 17β-estradiol has been shown to increase the infectivity of the fungus by promoting its growth and hyphal germination. scirp.org

Development of Hormone-Responsive Tissue-Engineered Models

To better mimic the complex three-dimensional environment of tissues, researchers are developing hormone-responsive tissue-engineered models. These models often involve co-culturing different cell types on scaffolds to recreate tissue-like structures. For example, a hormone-responsive organotypic human vaginal tissue model has been developed that responds to estradiol with increased tissue thickness. nih.gov Another study successfully created a tissue-engineered model of the vaginal epithelium that demonstrated a dose-dependent response to estradiol-17β, resulting in changes in epithelial thickening and cell proliferation. nih.gov Similarly, engineered ectocervical tissue models require estradiol for proper differentiation and maturation. bioone.org These advanced models provide a more physiologically relevant platform for studying the effects of estradiol on tissue architecture and function. nih.govnih.govbioone.org

In Vivo Animal Models for Systemic and Organ-Specific Research

In vivo animal models are crucial for understanding the systemic and organ-specific effects of estradiol, as they allow for the study of complex interactions between different tissues and organ systems.

Rodent Models (e.g., mice, rats) in Endocrine and Disease Research

Rodents, particularly mice and rats, are the most commonly used animal models in endocrine research. Ovariectomized female rodents are frequently used to study the effects of estrogen replacement. ijbs.comnih.gov These models have been instrumental in demonstrating the role of estradiol in regulating physical activity, with studies showing that estradiol administration increases wheel running activity in ovariectomized mice. ijbs.com In the context of neurobiology, rodent models have revealed that estradiol influences learning and memory, particularly in tasks dependent on the hippocampus. nih.gov However, it is important to note that the estrous cycle and serum estrogen levels can differ significantly between rodents and humans, which can complicate direct comparisons. nih.gov

Non-Mammalian Animal Models (e.g., zebrafish, baboons) in Comparative Studies

Non-mammalian models offer unique advantages for studying the effects of estradiol. The zebrafish (Danio rerio) is a valuable vertebrate model due to its external fertilization and transparent embryos, which allow for real-time observation of developmental processes. embopress.orgplos.org Zebrafish have been used to identify estrogen target genes and to study the role of estrogen signaling during embryonic development. plos.orgnih.gov Baboons, as non-human primates, have a reproductive physiology that is very similar to humans, making them an ideal model for preclinical research in areas like endometriosis. researchgate.net

Transgenic Animal Models for Aromatase Expression and Estrogen Receptor Studies

Transgenic animal models, in which specific genes are either knocked out or overexpressed, have provided profound insights into the roles of aromatase and estrogen receptors. Aromatase knockout (ArKO) mice, which cannot produce endogenous estrogens, have been used to study the effects of estrogen deficiency. oup.com Conversely, transgenic mice that overexpress aromatase exhibit increased estrogen production and have been used to model conditions like mammary hyperplasia. oup.comnih.gov Similarly, mice with targeted disruptions of the estrogen receptor genes (ERα, ERβ, or both) have been essential in dissecting the specific functions of each receptor subtype in various physiological processes. frontiersin.org

Ovariectomized Animal Models for Estrogen Deprivation and Replacement Studies

Ovariectomized (OVX) animal models are a cornerstone in the study of estrogen deprivation and the effects of subsequent hormone replacement therapies. The surgical removal of the ovaries induces a state of estrogen deficiency that mimics menopause in females, leading to a range of physiological changes. These models allow researchers to investigate the direct effects of specific estrogenic compounds by administering them to the estrogen-deprived animals.

Research Findings on 16α-Hydroxylated Estrogen Metabolites in OVX Models

While there is no research on a compound specifically named "Estradiol-16," extensive studies have been conducted on estrogen metabolites hydroxylated at the 16α-position, such as 16α-hydroxyestrone (16α-OHE1), in ovariectomized animal models. These studies provide valuable insights into the tissue-specific actions of these metabolites.

One significant area of investigation has been the effect of 16α-OHE1 on bone health. In ovariectomized rats, a model for postmenopausal bone loss, long-term administration of 16α-OHE1 has been shown to act as an estrogen agonist on bone tissue. nih.gov It effectively suppresses both bone formation and resorption, similar to the action of 17β-estradiol (E2), thereby preventing the bone loss induced by ovariectomy. nih.gov

The effects of 16α-OHE1 are not uniform across all estrogen-responsive tissues. In the same ovariectomized rat models, 16α-OHE1 acts as only a partial agonist on the uterus. nih.govpsu.edu While it causes some increase in uterine weight and epithelial cell height, the effect is significantly less pronounced than that observed with 17β-estradiol. nih.gov This tissue-selective activity is a key finding, suggesting that the biological effects of estrogen metabolites can vary depending on the target organ.

In addition to bone and uterine tissue, studies have also examined the impact of 16α-OHE1 on serum cholesterol levels. Research in ovariectomized rats has demonstrated that this metabolite can lower serum cholesterol. nih.gov This finding suggests a potential role for 16α-OHE1 in the regulation of lipid metabolism, an area significantly affected by estrogen status.

The table below summarizes the comparative effects of 17β-estradiol and 16α-hydroxyestrone in ovariectomized rats based on published research findings.

ParameterOvariectomized (OVX) Control17β-Estradiol (E2) Treated16α-Hydroxyestrone (16α-OHE1) Treated
Bone Significant bone loss, increased bone turnover nih.govComplete prevention of bone loss, suppressed bone turnover nih.govAgonistic effect, suppressed bone formation and resorption nih.gov
Uterus Decreased uterine weight nih.govUterine hypertrophy nih.govPartial agonistic effect, less potent than E2 nih.govpsu.edu
Serum Cholesterol Increased serum cholesterol nih.govHypercholesterolemia nih.govLowered serum cholesterol nih.gov
Body Weight Increased body weight nih.govNot specifiedNo significant alteration psu.edu

These findings from studies using ovariectomized animal models underscore the importance of investigating individual estrogen metabolites. The differential effects of compounds like 16α-hydroxyestrone highlight the complexity of estrogen signaling and the potential for developing tissue-selective hormone replacement therapies.

Environmental Occurrence and Degradation of 16 Hydroxylated Estrogens

Detection and Quantification in Various Environmental Matrices

16-hydroxylated estrogens, along with other natural and synthetic estrogens, have been identified in numerous environmental samples globally. Analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have enabled the detection of these compounds at very low concentrations, often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range. oup.com

Wastewater and Surface Water: Wastewater treatment plants (WWTPs) are significant points of entry for these estrogens into the aquatic environment. iwaponline.comnih.gov Influent concentrations can be notable, with one study reporting estriol (B74026) levels up to 263 ng/L in sewage treatment plant influent. nih.gov While treatment processes can reduce these levels, estrogens are still frequently detected in the final effluent. acs.orgresearchgate.net For instance, effluent from a WWTP in Bordeaux, France, contained estriol at concentrations up to 2.9 ng/L. nih.gov Consequently, these compounds are found in surface waters like rivers, with concentrations of various estrogens typically ranging from 0.1 ng/L to the low ng/L range. oup.comnih.govnih.gov

Soil and Sediments: Soil and sediments act as sinks for estrogens released into the environment. researchgate.net Sorption to soil and sediment particles is a key process governing their fate. oup.com Concentrations of estriol in river sediments in northern China have been measured with mean concentrations between 1.97 and 3.08 ng/g dry weight. nih.gov In agricultural soils receiving wastewater for irrigation, estrogen concentrations can exceed natural background levels. usda.gov Studies have reported total steroid hormone concentrations in agricultural soils and sediments reaching up to 4460 ng/kg and 9140 ng/kg, respectively. researchgate.net

Table 1: Reported Concentrations of Estrogens in Environmental Matrices This table is interactive. You can sort and filter the data by clicking on the headers.

Compound Matrix Location/Source Concentration Range Reference(s)
Estriol (E3) Sewage Influent Barcelona, Spain 261 - 263 ng/L nih.gov
Estriol (E3) Sewage Effluent Bordeaux, France <1.0 - 2.9 ng/L nih.gov
Estriol (E3) River Sediment Tianjin, China Not Detected - 7.29 ng/g nih.gov
Steroid Estrogens Surface Water Various 0.1 - 1440 ng/L researchgate.net
Steroid Estrogens Soil Various Up to 135 ng/g researchgate.net
Steroid Estrogens Sediment Various Up to 4800 ng/g researchgate.net
Total Steroid Hormones Agricultural Soil Guangzhou, China 4460 ng/kg (average) researchgate.net
Total Steroid Hormones Ditch Sediment Guangzhou, China 9140 ng/kg (average) researchgate.net

Environmental Fate and Degradation Mechanisms

Once in the environment, 16-hydroxylated estrogens are subject to several degradation processes that determine their persistence and ultimate fate. mdpi.com The half-life of estriol can vary significantly depending on environmental conditions, ranging from less than two days in aerated soil to several weeks in certain water conditions. csic.esmdpi.com

Microbial Degradation: This is a crucial pathway for the removal of estrogens. researchgate.net Various bacteria, particularly from the phyla Actinobacteria and Proteobacteria, are capable of degrading estrogens, often using them as a carbon source. asm.orgnih.gov The degradation process can occur under both aerobic and anaerobic conditions. researchgate.netfrontiersin.org Aerobic degradation often starts with the oxygenolytic cleavage of the A ring of the steroid structure. asm.orgfrontiersin.org In wastewater treatment, the efficiency of microbial degradation is enhanced by factors like a long solids retention time, which allows for a diverse and adapted microbial community, including nitrifying bacteria, to develop. acs.orgresearchgate.net

Photodegradation: Sunlight can also break down estrogens in aquatic environments. nih.govnih.gov The rate of this process, known as photolysis, is influenced by factors like water chemistry (e.g., pH) and the presence of other substances. researchgate.netsci-hub.se For estriol, photodegradation is significantly faster in the presence of natural photosensitizers like humic substances found in river water, compared to pure water. nih.govsci-hub.se In ultrapure water, estriol's photodegradation half-life can be around 50 hours, but in environmental water samples, this can decrease to between 1.6 and 9.5 hours due to indirect photodegradation reactions. nih.gov

Research on Ecological Impact on Aquatic and Terrestrial Ecosystems

The presence of estrogens, including 16-hydroxylated forms, in the environment can have significant adverse effects on wildlife, particularly in aquatic ecosystems. researchgate.netsvdcdn.com These compounds are potent endocrine disruptors because they can mimic the action of natural hormones. nih.govekb.eg

Feminization in Fish: One of the most well-documented impacts is the feminization of male fish. pnas.orgnih.gov Exposure to environmentally relevant concentrations of estrogens can lead to the development of female characteristics in males, a condition known as intersex, where testicular tissue contains developing eggs (oocytes). pnas.orgfluencecorp.com This has been observed in various fish species in rivers receiving WWTP effluent. nih.gov Feminization is often linked to the inappropriate production of vitellogenin, an egg yolk precursor protein, in male fish. pnas.orgnih.gov

General Endocrine Disruption: Beyond feminization, estrogen exposure can lead to a range of reproductive and developmental problems in wildlife. nih.govbioscientifica.commaryvillecollege.edu In fish, this includes reduced fertility, lower sperm counts, and altered breeding success. nih.govfluencecorp.com Studies have shown that chronic exposure to low levels of estrogens can lead to population decline and even near-extinction in fish species. pnas.orgmdpi.com The effects are not limited to fish; amphibians and other wildlife that live in or near contaminated water bodies are also at risk. nih.govmaryvillecollege.edu The endocrine-disrupting effects can also alter metabolism, immune function, and gene expression in exposed organisms. nih.govnih.gov

Emerging Concepts and Future Directions in Estradiol 16 Research

Advanced Mechanistic Elucidation of Complex Signaling Networks

The signaling pathways of 16α-hydroxyestradiol (16α-OHE2) are multifaceted, extending beyond simple receptor binding. While it is known to interact with estrogen receptors (ERs), the downstream consequences and crosstalk with other signaling cascades are areas of active investigation. 16α-OHE2 is a potent agonist for the estrogen receptor (ER), capable of stimulating cellular proliferation to levels nearing those achieved by estradiol (B170435) (E2). wikipedia.org

Research has shown that 16α-hydroxylated estrogens can modulate the cell cycle by covalently binding to ERα, which can lead to genotoxic effects and contribute to the progression of various diseases. nih.gov For instance, 16α-hydroxyestrone (16α-OHE1), a metabolite of 16α-OHE2, has been shown to bind covalently to the estrogen receptor, inducing nuclear translocation of the hormone-receptor complex and subsequent growth of breast cancer cells in vitro. clinexprheumatol.org This covalent binding is a unique characteristic among estrogen metabolites and suggests a prolonged and potentially more potent activation of estrogenic pathways. wikipedia.orgoup.comaacrjournals.org

Furthermore, the signaling of 16α-OHE2 is not limited to the classical nuclear estrogen receptors. Like other estrogens, it can also exert rapid, non-genomic effects through membrane-associated estrogen receptors, activating intracellular signaling cascades mediated by second messengers. nih.gov Elucidating the interplay between these genomic and non-genomic pathways is crucial for a comprehensive understanding of 16α-OHE2's physiological and pathological roles.

Development of Novel Research Tools and Probes for Molecular Imaging (e.g., radiotracers for PET imaging)

The development of sophisticated research tools is paramount for visualizing and quantifying the in vivo activity of 16α-hydroxylated estrogens. A significant advancement in this area is the creation of radiotracers for Positron Emission Tomography (PET) imaging. One such tracer, 16α-[¹⁸F]-fluoro-17β-estradiol (¹⁸F-FES), a radiolabeled form of estrogen that binds to the estrogen receptor, has been approved for clinical use. snmmi.orgresearchgate.net

¹⁸F-FES PET imaging allows for the noninvasive visualization and quantification of functional estrogen receptor distribution throughout the body. snmmi.orgresearchgate.net This has proven invaluable in oncology, particularly for breast cancer, where it can detect ER-positive lesions, assess ER heterogeneity within a patient, and monitor the effectiveness of endocrine therapies. snmmi.orgresearchgate.net The uptake of ¹⁸F-FES as measured by PET has been shown to correlate well with ER expression determined by immunohistochemistry (IHC), the standard method. snmmi.org

The success of ¹⁸F-FES has spurred the development of new and improved radiotracers. For example, 4-fluoro-11β-methoxy-16α-¹⁸F-fluoroestradiol (¹⁸F-4FMFES) was designed to have enhanced in vivo stability and reduced nonspecific binding. snmjournals.org Preclinical and early clinical studies suggest that ¹⁸F-4FMFES may offer improved imaging characteristics compared to ¹⁸F-FES. snmjournals.org These advanced imaging probes are critical for furthering our understanding of 16α-hydroxylated estrogen pathways in both health and disease.

Interdisciplinary Approaches in Environmental and Comparative Endocrinology Studies

The study of 16α-hydroxyestradiol is increasingly benefiting from interdisciplinary approaches, particularly in the fields of environmental and comparative endocrinology. Environmental estrogens, or xenoestrogens, are synthetic compounds that mimic the effects of endogenous estrogens and can disrupt the endocrine systems of wildlife and humans. Understanding how these compounds interact with the metabolic pathways of natural estrogens like 16α-OHE2 is a key area of research.

Comparative endocrinology, the study of hormones and their actions across different species, provides valuable insights into the evolution and fundamental roles of estrogen signaling. By examining the metabolism and function of 16α-hydroxylated estrogens in various animal models, researchers can identify conserved pathways and uncover novel biological functions. For instance, studies in different species can help elucidate the relative importance of the 16-hydroxylation pathway compared to other metabolic routes, such as 2-hydroxylation. frontiersin.org

The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in these interdisciplinary studies. These techniques allow for the precise measurement of a wide range of estrogen metabolites in various biological and environmental samples, facilitating a more comprehensive assessment of estrogenic activity and exposure. aacrjournals.orgfrontiersin.orgnih.gov

Application of Systems Biology and Omics Technologies to Estradiol-16 Pathways

Systems biology and "omics" technologies (genomics, proteomics, metabolomics) are revolutionizing our understanding of 16α-hydroxyestradiol's complex biological networks. These approaches allow for a holistic view of the molecular changes that occur in response to this estrogen metabolite.

Genomics and Transcriptomics: These technologies can identify the full spectrum of genes whose expression is altered by 16α-OHE2. This goes beyond looking at a few known target genes and can reveal novel pathways and regulatory networks. For example, genome-wide screening has identified thousands of potential estrogen response elements (EREs), the DNA sequences to which estrogen receptors bind to regulate gene transcription. nih.gov

Proteomics: This involves the large-scale study of proteins, the functional workhorses of the cell. Proteomic analyses can identify changes in protein expression, post-translational modifications, and protein-protein interactions that are induced by 16α-OHE2. This can provide a more direct picture of the cellular response than transcriptomics alone.

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. In the context of 16α-OHE2, metabolomics can map out the intricate network of estrogen metabolism, identifying all the downstream metabolites and how their levels are influenced by various physiological and pathological conditions. oup.com

By integrating data from these different omics platforms, researchers can construct comprehensive models of 16α-OHE2 action, leading to a more complete understanding of its role in health and disease.

Investigating the Biological Significance of 16-Hydroxylated Estrogens Beyond Proliferative Effects

While the proliferative effects of 16-hydroxylated estrogens are well-documented, particularly in the context of hormone-sensitive cancers, their biological significance extends far beyond cell growth. clinexprheumatol.orgnih.gov Emerging research is shedding light on their diverse and sometimes opposing roles in various physiological systems.

Bone Health: There is evidence to suggest that the 16α-hydroxylation pathway may be protective against osteoporosis. rupahealth.comwikipedia.org Studies have indicated that postmenopausal women who predominantly metabolize estrogen via this pathway tend to have higher bone mineral density. rupahealth.com 16α-hydroxyestrone has been shown to have a profoundly more estrogenic effect on bone than other metabolites. bioscientifica.com

Cardiovascular System: The role of 16-hydroxylated estrogens in cardiovascular health is complex and not fully understood. Some studies have associated higher levels of 16-hydroxyestrone (B101198) with an increased risk of cardiovascular disease in menopausal women, potentially through effects on vascular and endothelial function. rupahealth.com However, other research has pointed to potential positive cardiovascular benefits, such as an association between higher 16α-OHE1 levels and lower systolic blood pressure. rupahealth.com

Immune System: 16-hydroxylated estrogens have been shown to influence the proliferation of immune cells, such as monocytes. clinexprheumatol.org This suggests a potential role in modulating inflammatory responses and immune-related diseases. clinexprheumatol.org

These examples highlight the need for further investigation into the tissue-specific and context-dependent actions of 16-hydroxylated estrogens. A deeper understanding of these non-proliferative effects is essential for a complete picture of their biological importance.

Q & A

Q. Q1. What are the critical structural identifiers for distinguishing Estradiol-16 isomers in experimental settings?

To differentiate this compoundα and this compoundβ isomers, employ nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical configurations at C16. Key spectral markers include chemical shifts for hydroxyl protons and coupling constants in the 16-position. Confirm purity via high-performance liquid chromatography (HPLC) with chiral columns, referencing CAS numbers (e.g., 79037-37-9 for 17β-Estradiol-16,16,17-d3) for validation .

Q. Q2. What standard assays are used to quantify this compound’s estrogenic activity in vitro?

Use receptor-binding assays (e.g., competitive ELISA) with ERα/ERβ isoforms to measure binding affinity. Supplement with luciferase reporter gene assays (e.g., ER-responsive element-driven luciferase) to assess transcriptional activation. Normalize results against 17β-estradiol as a positive control, noting that hydroxylation at C16 may alter threshold dosages for uterine growth induction .

Advanced Research Questions

Q. Q3. How do metabolic pathways involving this compoundα monooxygenase influence its bioactivity and clearance?

this compound undergoes hepatic metabolism via 16α-hydroxylation, producing 16α-hydroxyestrone. Use isotope-labeled tracers (e.g., deuterated this compound,16,17-d3) with LC-MS/MS to track metabolic flux. Compare pharmacokinetic profiles in hepatocyte models, noting that 16α-hydroxylation correlates with prolonged half-life but reduced receptor affinity .

Q. Q4. How should researchers resolve contradictions in reported estrogenic potencies of this compound derivatives across studies?

Conduct a meta-analysis with the following steps:

Systematic Review : Collate data on assay conditions (e.g., cell line, dosage range).

Dose-Response Analysis : Normalize EC50 values to account for variability in experimental setups.

Structural Modeling : Compare steric effects of 16-substituents on ER binding using molecular docking simulations.
For example, hydroxylation at C16β may enhance uterine growth at lower thresholds than C16α analogs, as observed in rodent models .

Q. Q5. What are the challenges in synthesizing stable isotope-labeled this compound for tracer studies?

Key challenges include:

  • Isotopic Purity : Ensure >98% deuterium incorporation at C16 and C17 using NMR and mass spectrometry .
  • Stereochemical Integrity : Optimize reaction conditions to prevent racemization during synthesis (e.g., low-temperature catalytic hydrogenation).
    Refer to protocols for sodium 17β-estradiol-16,16,17-d3-glucuronide synthesis as a benchmark .

Methodological and Analytical Considerations

Q. Q6. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in vivo?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and maximal response.
  • ANOVA with Post Hoc Tests : Compare treatment groups at multiple timepoints, adjusting for hormonal variability in animal models.
    Include raw data tables in appendices, with processed data (mean ± SEM) in the main text, per IMRaD guidelines .

Q. Q7. How can researchers ensure reproducibility in this compound experiments?

  • Detailed Protocols : Document synthesis steps, including solvent purity, reaction times, and purification methods.
  • Data Transparency : Share raw spectral files (NMR, MS) and chromatograms in supplementary materials.
  • Reagent Validation : Cross-check commercial compounds (e.g., sc-216149) against CAS registry data .

Data Contradiction and Interpretation

Q. Q8. How should discrepancies in this compound’s metabolic stability across species be addressed?

  • Comparative Studies : Parallel assays in human vs. rodent hepatocytes to identify species-specific cytochrome P450 isoforms.
  • Knockout Models : Use ERα/ERβ-deficient mice to isolate receptor-mediated vs. metabolic effects .

Tables of Key Data

Compound CAS Number Molecular Weight Key Use
17β-Estradiol-16,16,17-d379037-37-9275.40 g/molIsotope tracer for metabolic studies
Sodium this compound-glucuronide49143-53473.50 g/molConjugation pathway analysis

Ethical and Reporting Standards

  • Data Management : Archive raw datasets in repositories like Zenodo, citing DOIs in publications .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.